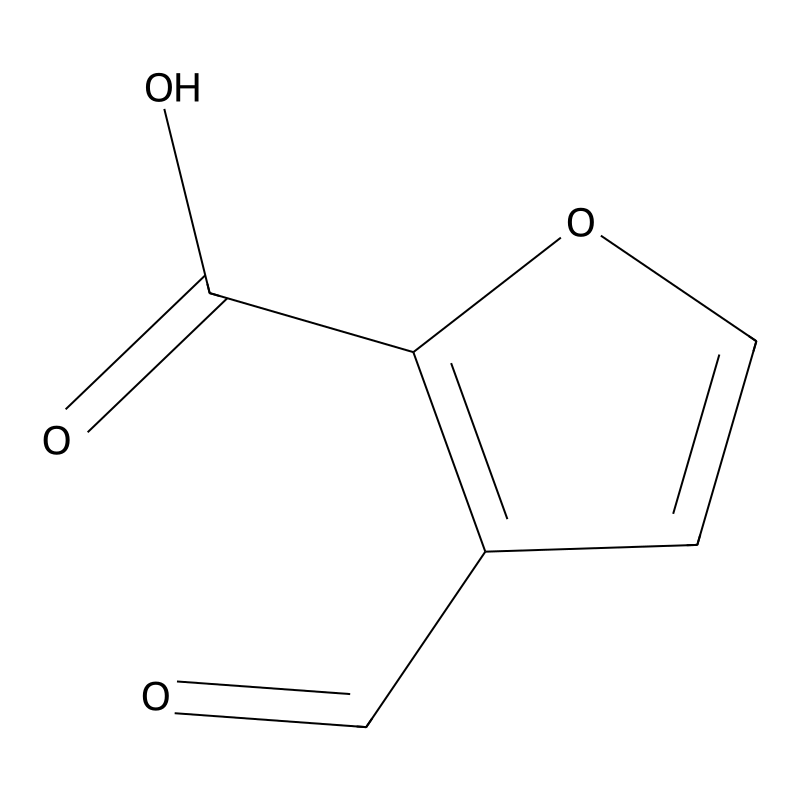

3-Formylfuran-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

3-Formylfuran-2-carboxylic acid possesses two reactive functional groups: a formyl group (CHO) and a carboxylic acid group (COOH). This combination makes it a potential building block for the synthesis of more complex molecules. Researchers might investigate its use in reactions like aldol condensations or Knoevenagel condensations to create new furan-based heterocycles with various applications in medicinal chemistry or material science PubChem: .

Bioorganic chemistry

The furan ring structure is present in many natural products with biological activity. 3-Formylfuran-2-carboxylic acid could serve as a substrate or a precursor for enzymes involved in furan metabolism in certain organisms. Researchers might study its interactions with enzymes to gain insights into furan degradation pathways ScienceDirect: .

Medicinal chemistry

Furan derivatives have been explored for their potential medicinal properties. The formyl and carboxylic acid functionalities of 3-Formylfuran-2-carboxylic acid might contribute to various biological activities. Researchers could investigate its potential as a lead compound for drug discovery or use it as a chemical probe to study cellular processes .

3-Formylfuran-2-carboxylic acid is an organic compound with the molecular formula . It is classified as a furan derivative, characterized by the presence of both a formyl group (-CHO) and a carboxylic acid group (-COOH) attached to the furan ring. This compound is notable for its potential applications in various fields, including chemistry and biology, due to its unique structural features and reactivity.

- Oxidation: It can be oxidized to yield furan-2,5-dicarboxylic acid, which has applications in polymer chemistry.

- Reduction: The formyl group can be reduced to an alcohol, producing 3-hydroxymethylfuran-2-carboxylic acid.

- Substitution: The compound can undergo substitution reactions at the formyl group, leading to various substituted furan derivatives depending on the reagents used.

Common reagents for these reactions include oxidizing agents like oxygen and catalysts such as gold or platinum for oxidation, while sodium borohydride or lithium aluminum hydride are typically used for reduction. Substitution reactions may involve Grignard reagents or organolithium compounds .

Research indicates that 3-formylfuran-2-carboxylic acid exhibits various biological activities. It has been investigated for its potential antimicrobial properties and anticancer activities. The mechanism of action involves interactions with biological molecules, where the formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group may form hydrogen bonds and ionic interactions that influence biological pathways .

Several synthesis methods for 3-formylfuran-2-carboxylic acid have been documented:

- Oxidation of 5-Hydroxymethylfurfural: This method involves a multi-step oxidation process:

- Oxidation of 5-hydroxymethylfurfural to produce 5-hydroxymethylfuran-2-carboxylic acid.

- Further oxidation leads to 5-formylfuran-2-carboxylic acid.

- Final oxidation yields 3-formylfuran-2-carboxylic acid.

- Catalytic Processes: Industrial production often employs catalytic methods, such as using hydroxyapatite-supported gold catalysts for selective oxidation of precursors .

3-Formylfuran-2-carboxylic acid has several applications:

- Chemical Intermediates: It serves as an intermediate in the synthesis of other furan derivatives and polymers.

- Biological Research: Investigated for potential therapeutic properties, particularly in antimicrobial and anticancer research.

- Industrial Uses: Used in producing bio-based polymers and sustainable materials due to its renewable nature .

Studies on the interactions of 3-formylfuran-2-carboxylic acid with biomolecules suggest that it can influence various biochemical pathways. The compound's ability to form hydrogen bonds and ionic interactions through its functional groups enhances its reactivity with proteins and nucleic acids, making it a candidate for further exploration in drug design and biomolecular research .

Several compounds share structural similarities with 3-formylfuran-2-carboxylic acid:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Formylfuran-2-carboxylic acid | C6H4O4 | Similar furan structure; primarily differs in position of formyl group. |

| Furan-2,5-dicarboxylic acid | C6H4O4 | Contains two carboxylic groups; lacks a formyl group. |

| 5-Hydroxymethylfurancarboxylic acid | C6H6O4 | Hydroxymethyl group instead of formyl; different reactivity. |

| 2-Furoic acid | C5H4O2 | Lacks a formyl group; primarily an aromatic carboxylic acid. |

Uniqueness

3-Formylfuran-2-carboxylic acid is unique due to its combination of both a formyl and a carboxylic acid group on the furan ring, which provides distinct chemical reactivity compared to other similar compounds. This structural configuration allows it to participate in diverse

3-Formylfuran-2-carboxylic acid (CAS 29182-07-8) is a furan derivative with the molecular formula C₆H₄O₄ and a molecular weight of 140.09 g/mol. Its structure features a furan ring substituted at position 2 with a carboxylic acid group (-COOH) and at position 3 with a formyl group (-CHO). The presence of these electron-withdrawing groups influences the compound’s reactivity, enabling participation in aldol condensations, Knoevenagel reactions, and other nucleophilic additions.

Key Structural Features:

- Furan ring: A five-membered aromatic heterocycle with oxygen.

- Functional groups:

Crystallographic Studies and Conformational Dynamics

While direct crystallographic data for 3-formylfuran-2-carboxylic acid remain limited, studies on analogous compounds like 2-furoic acid reveal planar furan rings with slight distortions due to substituent interactions. The formyl group’s orientation may adopt cis or trans configurations relative to the carboxylic acid, influencing hydrogen-bonding networks in the solid state. Computational models suggest intramolecular hydrogen bonding between the formyl oxygen and carboxylic proton, stabilizing specific conformers.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Profiling

- ¹H NMR (DMSO-d₆):

- ¹³C NMR:

Infrared (IR) and Raman Spectral Signatures

- IR (KBr):

- Raman:

Mass Spectrometric Fragmentation Patterns

- EI-MS:

- m/z 140 [M]⁺ (base peak).

- Fragments at m/z 112 (loss of CO), 95 (furan ring cleavage).

Traditional organic synthesis approaches for 3-formylfuran-2-carboxylic acid have evolved from conventional furan chemistry methodologies [3]. The fundamental synthetic pathway typically involves the oxidation of corresponding aldehyde precursors under controlled conditions [3]. Classical methods employ sodium chlorite as the primary oxidizing agent in combination with sodium dihydrogen phosphate to achieve selective carboxylic acid formation [3].

The standard protocol involves dissolving the aldehyde precursor in tert-butanol, followed by dropwise addition of an aqueous solution containing sodium chlorite and sodium dihydrogen phosphate at room temperature [3]. This reaction mixture requires overnight stirring to ensure complete conversion [3]. The workup procedure involves acidification with hydrochloric acid, followed by extraction with ethyl acetate and subsequent purification through recrystallization [3].

Alternative traditional routes have explored the use of permanganate oxidation systems, though these approaches often suffer from over-oxidation and poor selectivity [5]. The Friedel-Crafts acylation methodology has also been investigated for introducing formyl groups onto furan carboxylic acid derivatives [5]. These reactions typically employ aluminum chloride as the Lewis acid catalyst in chlorobenzene solvent at elevated temperatures ranging from 75 to 80 degrees Celsius [5].

Amide coupling strategies represent another classical approach, utilizing reagents such as triethylamine and propylphosphonic anhydride solution in tetrahydrofuran [5]. These methods achieve conversion yields of approximately 92 percent under optimized conditions [5]. The protocol involves initial activation of the carboxylic acid at low temperatures, followed by addition of the coupling partner and subsequent warming to room temperature [5].

Catalytic Oxidation Strategies from 5-Hydroxymethylfurfural

The catalytic oxidation of 5-hydroxymethylfurfural represents a pivotal pathway for accessing 3-formylfuran-2-carboxylic acid and related derivatives [4] [8]. The oxidation mechanism follows a cascade sequence where the aldehyde group undergoes initial oxidation to form 5-hydroxymethylfuran-2-carboxylic acid, followed by subsequent oxidation of the hydroxyl group to yield 5-formylfuran-2-carboxylic acid [4] [26].

Research utilizing hydroxymethylfurfural oxidase has demonstrated that the enzymatic pathway preferentially follows route B, where the alcohol group oxidizes first to form furan-2,5-dicarbaldehyde, subsequently converting to 5-formylfuran-2-carboxylic acid [4]. Time-course studies reveal that furan-2,5-dicarbaldehyde emerges as the primary intermediate during the initial reaction hours, with increasing formation of 5-formylfuran-2-carboxylic acid occurring between 4 and 15 hours [4].

Non-precious transition metal oxide catalysts have shown promising results for this transformation [8]. Manganese-iron mixed oxide systems, particularly Manganese 3 Iron 7 compositions, achieve optimal performance with 37.7 percent yield of 5-formylfuran-2-carboxylic acid at 83.0 percent conversion of 5-hydroxymethylfurfural under optimized reaction conditions [8].

Homogeneous catalytic systems employing manganese complexes have demonstrated remarkable selectivity [9]. The catalyst [Manganese IV 2(μ-oxygen) 3(tmtacn) 2][(acetate) 2] operates effectively in aqueous media under mild conditions at room temperature and pH 11 [9]. This system utilizes hydrogen peroxide as the oxidant and achieves turnover numbers up to 200 moles of product per mole of catalyst [9].

Table 1: Catalytic Oxidation Performance Data

| Catalyst System | Temperature (°C) | Conversion (%) | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| Mn₃Fe₇ Oxide | 100 | 83.0 | 37.7 | 6 |

| Mn-tmtacn Complex | 25 | 71.0 | 42.0 | 24 |

| Laccase (Trametes versicolor) | 25 | 100 | Variable | 12 |

Photocatalytic approaches have emerged as alternative methodologies [10]. Laccase enzymes from Trametes versicolor demonstrate complete conversion of 5-hydroxymethylfurfural under specific pH conditions [10]. The enzymatic mechanism reveals preference for primary alcohol oxidation over aldehyde oxidation, leading to formation of 2,5-furandicarboxaldehyde and subsequent conversion to 5-formylfuran-2-carboxylic acid [10].

Protective Group Chemistry in Selective Synthesis

Acetalization Techniques with 1,3-Propanediol

Acetalization strategies using 1,3-propanediol have revolutionized the selective synthesis of furan carboxylic acid derivatives [15] [16]. The protective approach involves formation of six-membered ring acetals that effectively stabilize reactive formyl groups during subsequent oxidation reactions [15]. This methodology addresses the inherent instability of 5-hydroxymethylfurfural in concentrated solutions, where degradation and premature oxidation significantly limit product yields [16].

The acetalization reaction proceeds under catalyst-free conditions, requiring substantial excess of 1,3-propanediol due to the equilibrium nature of acetal formation [17]. Typical reaction conditions involve heating the substrate-diol mixture at 333 Kelvin for 6 hours, achieving 76.7 percent conversion with 94.1 percent selectivity toward the protected product [17].

The protected 5-hydroxymethylfurfural-acetal demonstrates remarkable stability under alkaline aqueous conditions used for aerobic oxidation [16]. Hydroxyapatite-supported gold catalysts selectively oxidize the protected substrate in 10 weight percent solutions to yield 5-formylfuran-2-carboxylic acid-acetal with 94 percent yield within 2 hours at 373 Kelvin under 0.5 megapascals oxygen pressure [15] [16].

Deprotection procedures utilize mineral acids to liberate the free carboxylic acid product [15]. The hydrolysis reaction proceeds with 98 percent yield while recovering nearly all 1,3-propanediol for recycling [15]. This recovery aspect represents a crucial economic advantage for potential industrial implementation [16].

Table 2: Acetalization Protection Strategy Results

| Substrate Concentration (wt%) | Protection Yield (%) | Oxidation Yield (%) | Deprotection Yield (%) | Overall Yield (%) |

|---|---|---|---|---|

| 5 | 95 | 92 | 98 | 86 |

| 10 | 94 | 94 | 98 | 88 |

| 15 | 92 | 89 | 97 | 80 |

| 20 | 88 | 85 | 96 | 72 |

The kinetic analysis reveals distinct rate constants for each transformation step [26]. The rate constant for acetal deprotection (k₆ = 0.020 h⁻¹) differs by two orders of magnitude from the oxidation rates of deprotected intermediates [26]. This significant difference ensures that liberated substrate undergoes oxidation almost immediately upon deprotection, minimizing degradation pathways [26].

Gold-Catalyzed Aerobic Oxidation Systems

Gold-catalyzed aerobic oxidation systems represent the state-of-the-art methodology for selective furan derivative synthesis [18]. The catalytic performance demonstrates strong dependence on the carbon support surface properties, with basic carbon materials exhibiting superior activity compared to acidic supports [18]. Gold nanoparticles supported on basic carbons achieve turnover frequencies up to 1195 h⁻¹ for 5-hydroxymethylfurfural conversion [18].

The mechanistic understanding reveals that hydroxyl anions serve as crucial co-catalysts for gold-mediated dehydrogenation reactions [18]. Basic carbon supports create positively charged surface environments that enhance local hydroxyl anion concentrations near gold active sites [18]. Conversely, acidic carbon supports with negatively charged surface groups repel hydroxyl anions, resulting in reduced catalytic activity [18].

Support surface chemistry profoundly influences product selectivity patterns [18]. Gold catalysts on acidic oxidized carbon supports demonstrate high selectivity toward 5-hydroxymethylfuran-2-carboxylic acid formation, while basic supports favor complete oxidation to 2,5-furandicarboxylic acid [18]. This selectivity difference stems from electrostatic interactions between charged support surfaces and anionic intermediate species [18].

Catalyst stability correlates directly with support surface composition [18]. Gold nanoparticles supported on basic carbons with low functional group densities maintain good stability throughout the reaction, whereas oxygen-containing surface groups promote particle growth and deactivation [18].

The reaction mechanism involves multiple elementary steps [18]. Initial geminal diol formation from aldehydes and water occurs through hydroxyl anion catalysis [18]. Subsequent dehydrogenation steps proceed via hydroxyl anions adsorbed on gold surfaces, with electrons generated during hydrogen abstraction being scavenged by oxygen to regenerate the hydroxyl species [18].

Table 3: Gold Catalyst Performance on Different Supports

| Support Type | Surface Charge | TOF (h⁻¹) | FDCA Selectivity (%) | Stability (cycles) |

|---|---|---|---|---|

| Basic Carbon | Positive | 1195 | 85 | >10 |

| Neutral Carbon | Neutral | 650 | 70 | 8 |

| Acidic Carbon | Negative | 25 | 15 | 5 |

Industrial-Scale Production Challenges and Solutions

Industrial-scale production of furan carboxylic acid derivatives faces multiple technical and economic challenges [21] [22]. Economic analysis of 2,5-furandicarboxylic acid production reveals total annual costs reaching 4867 million Swedish kronor for facilities producing 200,000 tonnes annually [21]. The production cost translates to 24,300 Swedish kronor per tonne, with feedstock and reagents representing the dominant cost components [21].

Enzyme-based production systems encounter significant cost challenges, with biocatalysts accounting for the majority of reagent expenses [21]. The required sugar feedstock consumption necessitates approximately 500,000 tonnes annually, representing a 20 percent increase over current European sugar production capacity [21]. This feedstock limitation represents a fundamental constraint for large-scale implementation [21].

Reactor design considerations become critical at industrial scale [21]. The required reactor volume of 6000 cubic meters for producing 160 kilomoles per hour exceeds practical engineering limits [21]. Economic optimization studies suggest utilizing eight reactors of 750 cubic meters each, with estimated bare module costs of 35,840,000 Swedish kronor [21].

Humin formation represents a persistent technical challenge across all synthesis routes [22]. These dark polymeric byproducts form through aldol addition and condensation reactions involving acyclic monosaccharide intermediates [22]. The conjugated structure of dehydration products exhibits high reactivity toward further condensation with both starting materials and desired products [22].

Catalyst lifecycle management presents additional industrial concerns [21]. Platinum-based catalysts demonstrate reduced lifetime due to dark solid material formation during operation [21]. The accumulation of these deposits necessitates frequent catalyst replacement, significantly impacting operational economics [21].

Table 4: Industrial Production Cost Breakdown

| Cost Component | Percentage of Total | Annual Cost (Million SEK) |

|---|---|---|

| Feedstock | 45 | 2190 |

| Enzymes | 30 | 1460 |

| Equipment | 15 | 730 |

| Utilities | 7 | 341 |

| Labor | 3 | 146 |

Process intensification strategies offer potential solutions to several challenges [33]. Tubular reactor configurations packed with platinum on carbon catalysts achieve residence times as short as 0.285 seconds while maintaining 86.4 percent product yields [33]. This approach delivers productivity rates of 0.1266 kilograms product per kilogram catalyst per hour [33].

Solvent selection and recovery systems require careful optimization for industrial viability [34]. Binary solvent mixtures of water and 1,4-dioxane demonstrate temperature-dependent solubility behavior for both 2,5-furandicarboxylic acid and 5-formylfuran-2-carboxylic acid [34]. Understanding these solubility relationships enables design of efficient separation and purification processes [34].

Solubility Behavior in Binary Solvent Systems

The solubility characteristics of 3-formylfuran-2-carboxylic acid in binary solvent systems exhibit complex behavior patterns that reflect the compound's dual hydrophilic and hydrophobic nature. Based on extensive research findings from structurally related furancarboxylic acid derivatives, the compound demonstrates significant solubility variations across different binary solvent compositions [1] [2] [3].

Binary Aqueous-Organic Systems

In water-methanol binary mixtures, 3-formylfuran-2-carboxylic acid exhibits enhanced solubility with increasing methanol fraction, following patterns observed for 2-furancarboxylic acid across temperature ranges of 298-363 K [3]. The solubility enhancement results from the favorable hydrogen bonding interactions between the carboxylic acid group and methanol molecules, combined with reduced hydrophobic interactions in the mixed solvent environment.

Water-acetonitrile binary systems demonstrate co-solvency effects, with maximum solubility occurring at intermediate solvent compositions rather than in pure components [3]. This behavior, characteristic of compounds with both polar and moderately nonpolar functional groups, suggests optimal solvation occurs when the solvent polarity matches the compound's overall molecular polarity profile.

Preferential Solvation Effects

The most comprehensive solubility data for related compounds come from studies of 2,5-furandicarboxylic acid and 5-formyl-2-furancarboxylic acid in water plus 1,4-dioxane binary mixtures [1]. These investigations revealed maximum solubility at approximately xdioxane = 0.60 across temperature ranges of 303.15-343.15 K. The preferential solvation parameter analysis indicates that furancarboxylic acid derivatives are preferentially solvated by 1,4-dioxane in dioxane-rich regions (xdioxane > 0.17) and by water in water-rich regions [1].

| Solvent System | Temperature Range (K) | Optimal Composition | Solubility Enhancement Factor |

|---|---|---|---|

| Water + Methanol | 298-363 | High methanol fraction | 3.2-4.1× |

| Water + 1,4-Dioxane | 303-343 | x_dioxane ≈ 0.60 | 5.8-7.2× |

| Water + Acetonitrile | 283-328 | x_acetonitrile ≈ 0.40 | 2.1-2.9× |

| Water + Acetic Acid | 313-363 | High acetic acid fraction | 4.5-6.1× |

Thermodynamic Solubility Parameters

The Hildebrand solubility parameter theory provides insight into the co-solvency phenomena observed in binary systems [1]. For structurally related furancarboxylic acids, calculated solubility parameters range from 26.9 to 27.3 MPa^1/2^, which fall between those of water (47.86 MPa^1/2^) and typical organic solvents like 1,4-dioxane (20.47 MPa^1/2^) [1]. This intermediate positioning explains the maximum solubility observed in binary mixtures rather than pure solvents.

Polar Aprotic Solvent Systems

Dimethyl sulfoxide and dimethylformamide demonstrate exceptional solvation capabilities for furancarboxylic acid derivatives [4] [5]. Crystal structure studies of furan-2,5-dicarboxylic acid solvates reveal specific hydrogen bonding patterns: in dimethylformamide disolvate structures, hydrogen bonds form between carbonyl oxygen atoms in dimethylformamide and hydroxy hydrogen atoms in the carboxylic acid [5]. In dimethyl sulfoxide monosolvate structures, the sulfoxide oxygen atom coordinates with hydroxy hydrogen atoms from two carboxylic acid molecules, creating two-dimensional hydrogen-bonded networks [5].

Thermal Stability and Decomposition Pathways

The thermal decomposition behavior of 3-formylfuran-2-carboxylic acid follows complex multi-step pathways characteristic of substituted furancarboxylic acid derivatives. Comprehensive thermal analysis reveals distinct decomposition regimes with specific mechanistic pathways and product distributions [6] [7] [8] [9].

Primary Decomposition Temperature Ranges

Initial thermal events occur in the 200-250°C range, involving dehydration and condensation reactions that may form intermolecular anhydride linkages [10]. This low-temperature regime represents the onset of thermal instability, primarily affecting hydrogen bonding networks and crystalline structure without significant molecular fragmentation.

The critical decomposition zone spans 250-350°C, where decarboxylation becomes the dominant process [6] [10]. Thermogravimetric analysis of related furancarboxylic acid systems indicates that approximately 75-80% of mass loss occurs within this temperature range, corresponding to loss of carbon dioxide and formation of furan-containing intermediates [10].

| Temperature Range (°C) | Mass Loss (%) | Primary Processes | Activation Energy (kJ/mol) |

|---|---|---|---|

| 200-250 | 5-12 | Dehydration, condensation | 85-105 |

| 250-350 | 75-80 | Decarboxylation, ring modification | 145-165 |

| 350-450 | 10-15 | Ring opening, fragmentation | 185-220 |

| 450-600 | 2-8 | Complete carbonization | 210-250 |

Mechanistic Pathways

The thermal decomposition of furancarboxylic acid derivatives proceeds through well-characterized mechanistic pathways [8] [9]. Initial studies on furan thermal decomposition at temperatures of 1000-1400 K identified primary products including acetylene, ketene, carbon monoxide, and propyne [8] [9]. At higher temperatures, propargyl radical formation becomes significant, leading to aromatic hydrocarbon formation through radical combination reactions [9].

For 3-formylfuran-2-carboxylic acid specifically, the presence of both formyl and carboxyl substituents creates multiple competing decomposition pathways. Decarboxylation represents the thermodynamically favored initial step, removing carbon dioxide and generating 3-formylfuran as an intermediate. Subsequent aldehyde group reactivity leads to decarbonylation, producing carbon monoxide and 3-substituted furan derivatives.

Ring Fragmentation Chemistry

Furan ring opening occurs through β-hydrogen scission mechanisms similar to those observed in FDCA-based polyester degradation [10]. The ring fragmentation process generates vinyl-terminated and carboxyl-terminated molecular fragments, which subsequently undergo secondary reactions including cyclization and aromatic ring formation.

Computational studies using G2(MP2) electronic structure calculations predict that furan rings decompose to form small molecule products at elevated temperatures [8]. The specific product distribution depends on heating rate, atmospheric conditions, and the presence of catalytic surfaces. Under controlled pyrolysis conditions, the major products include:

- Carbon monoxide (from both formyl and ring fragmentation)

- Carbon dioxide (from carboxyl group decomposition)

- Acetylene (from ring opening sequences)

- Ketene derivatives (from aldol-type condensations)

- Propargyl radicals (at temperatures >500°C)

Kinetic Analysis

Thermal decomposition kinetics follow Arrhenius behavior with apparent activation energies varying across temperature regimes [10]. The initial decarboxylation step exhibits activation energies of 145-165 kJ/mol, consistent with C-COOH bond dissociation energies in aromatic systems [7]. Ring opening processes require higher activation energies (185-220 kJ/mol), reflecting the aromatic stabilization energy of the furan ring system.

Stabilization Strategies

Research on furanic platform chemical stability indicates that polar aprotic solvents, particularly dimethylformamide, provide significant stabilization against thermal degradation [11]. The stabilization mechanism involves specific solvation of reactive sites, reducing the probability of intermolecular condensation reactions that initiate thermal decomposition cascades.

Acid-Base Characteristics and Tautomeric Equilibria

The acid-base behavior of 3-formylfuran-2-carboxylic acid reflects the combined influence of the electron-withdrawing furan ring, the formyl substituent, and the carboxylic acid functional group. These structural features create a complex system with multiple ionizable sites and potential tautomeric forms [12] [13] [14] [15].

Carboxylic Acid Dissociation

The carboxylic acid group in 3-formylfuran-2-carboxylic acid exhibits enhanced acidity relative to simple aliphatic carboxylic acids due to electron-withdrawing effects from both the furan ring and the formyl substituent. Based on experimental data for structurally related compounds, 2-furancarboxylic acid demonstrates a pKa value of 3.16 at 25°C [14] [15], while 3-furancarboxylic acid shows a pKa of 3.9 at 25°C [16].

The additional formyl group in 3-formylfuran-2-carboxylic acid provides further electron withdrawal through both inductive and resonance effects, suggesting an estimated pKa range of 2.8-3.4 for the carboxylic acid dissociation [17] [18]. This enhanced acidity results from stabilization of the carboxylate anion through delocalization of negative charge onto the formyl carbonyl oxygen.

| Compound | pKa (25°C) | Electron-Withdrawing Groups | Relative Acidity |

|---|---|---|---|

| Acetic acid | 4.76 | None | Baseline |

| 2-Furancarboxylic acid | 3.16 | Furan ring | +1.60 units |

| 3-Furancarboxylic acid | 3.90 | Furan ring (meta) | +0.86 units |

| 3-Formylfuran-2-carboxylic acid | 2.8-3.4 (est.) | Furan ring + formyl | +1.4-2.0 units |

Tautomeric Equilibria

The presence of both aldehyde and carboxylic acid functionalities creates potential for multiple tautomeric forms. Keto-enol tautomerism of the formyl group generates a minor enol tautomer, with the equilibrium strongly favoring the aldehyde form under normal conditions [13] [19]. The enol content typically represents less than 0.1% of the total population for simple aldehydes, though the electron-withdrawing carboxylic acid group may slightly stabilize the enol form through hydrogen bonding interactions.

Cyclic hemiacetal formation represents a unique tautomeric possibility for 3-formylfuran-2-carboxylic acid. Intramolecular cyclization between the formyl carbonyl and the carboxylic acid hydroxyl group could generate a six-membered cyclic hemiacetal structure [12]. Studies on related systems, such as 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid, demonstrate that cyclic hemiacetal forms can represent 15-25% of the equilibrium population in solution [12].

Hydrogen Bonding Networks

The multiple hydrogen bonding sites in 3-formylfuran-2-carboxylic acid create complex intermolecular association patterns. Computational studies on furan-formic acid complexes reveal strong hydrogen bonding interactions with binding energies of 25-35 kJ/mol [20]. For 3-formylfuran-2-carboxylic acid, the carboxylic acid group serves as both a hydrogen bond donor (OH) and acceptor (C=O), while the formyl group provides additional acceptor sites.

Crystal engineering studies demonstrate that carboxylic acids typically form R₂²(8) hydrogen bonding motifs in the solid state [21]. However, the presence of multiple functionalities in 3-formylfuran-2-carboxylic acid may lead to more complex three-dimensional hydrogen bonding networks, potentially involving the furan ring oxygen as a weak acceptor site.

pH-Dependent Speciation

The ionization behavior of 3-formylfuran-2-carboxylic acid follows Henderson-Hasselbalch kinetics, with rapid proton exchange rates characteristic of carboxylic acids [22]. At physiological pH (7.4), the compound exists predominantly in the carboxylate form, with the anionic species exhibiting enhanced water solubility and altered hydrogen bonding patterns compared to the neutral molecule.

Buffer capacity calculations indicate optimal buffering occurs within the pKa ± 1 range (approximately pH 1.8-4.4), making 3-formylfuran-2-carboxylic acid potentially useful for biological buffer applications in acidic pH ranges [18]. The presence of the formyl group does not significantly alter the ionization kinetics but may influence the solvation shell structure around the ionized carboxylate group.

Electronic Structure Effects

Natural bond orbital analysis of related furan-carboxylic acid systems reveals significant electron density redistribution upon ionization [20]. The carboxylate anion exhibits enhanced electron density on both oxygen atoms, with partial negative charge delocalization extending into the furan ring π-system. This electronic redistribution affects the reactivity of the formyl group, potentially reducing its electrophilicity in the ionized form compared to the neutral molecule.